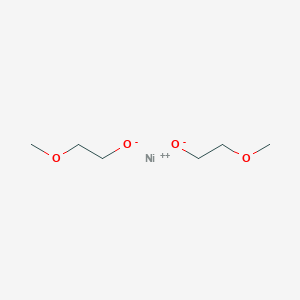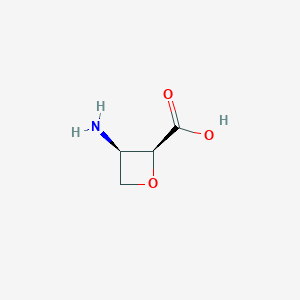![molecular formula C7H13N B1149572 (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine CAS No. 121055-07-0](/img/structure/B1149572.png)
(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine, commonly known as norbornane, is a bicyclic amine that has been widely used in scientific research due to its unique chemical structure and properties. Norbornane is a colorless liquid that is soluble in organic solvents and has a characteristic odor. It has been used as a building block for the synthesis of various organic compounds and as a chiral auxiliary in asymmetric synthesis.
Mécanisme D'action
The mechanism of action of norbornane-based compounds is not fully understood. However, it has been suggested that they may act by inhibiting enzymes or receptors involved in various biological processes. For example, norbornane-based compounds have been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of the neurotransmitter acetylcholine.
Biochemical and physiological effects:
Norbornane-based compounds have been shown to exhibit various biochemical and physiological effects. For example, they have been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Norbornane has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established synthesis method. However, it has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research involving norbornane-based compounds. For example, researchers could explore the use of norbornane-based compounds as potential drugs for the treatment of various diseases. They could also investigate the mechanism of action of norbornane-based compounds and their effects on various biological processes. Additionally, researchers could explore the use of norbornane-based compounds in materials science, such as the development of new polymers and coatings.
Méthodes De Synthèse
Norbornane can be synthesized by various methods, including hydrogenation of norbornene, reduction of norcamphor, and amination of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. The most commonly used method is hydrogenation of norbornene, which involves the reaction of norbornene with hydrogen gas in the presence of a catalyst such as palladium on carbon.
Applications De Recherche Scientifique
Norbornane has been widely used in scientific research due to its unique chemical properties. It has been used as a building block for the synthesis of various organic compounds such as drugs, agrochemicals, and polymers. Norbornane-based compounds have been shown to exhibit interesting biological activities, including antitumor, antimicrobial, and antiviral activities.
Propriétés
IUPAC Name |
(1R,2S,4S)-bicyclo[2.2.1]heptan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6+,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPPYVOSGKWVSJ-XVMARJQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@@H]2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121055-07-0 |
Source


|
| Record name | (1R,2S,4S)-bicyclo[2.2.1]heptan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-cyclopenta[c]pyrrol-4-one](/img/structure/B1149489.png)




![[(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1149496.png)

![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B1149512.png)